molecular formula C19H39NO2 B12568906 N-(2-Hydroxyethyl)-15-methylhexadecanamide CAS No. 193264-52-7

N-(2-Hydroxyethyl)-15-methylhexadecanamide

Cat. No.: B12568906
CAS No.: 193264-52-7
M. Wt: 313.5 g/mol
InChI Key: AHWBDRIMBBOKAJ-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-15-methylhexadecanamide is a chemical compound that belongs to the class of fatty acid amides It is characterized by the presence of a long hydrocarbon chain with a hydroxyl group and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-15-methylhexadecanamide typically involves the reaction of 15-methylhexadecanoic acid with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction can be represented as follows:

[ \text{15-methylhexadecanoic acid} + \text{ethanolamine} \rightarrow \text{this compound} + \text{water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-15-methylhexadecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products

    Oxidation: Formation of N-(2-Oxoethyl)-15-methylhexadecanamide.

    Reduction: Formation of N-(2-Aminoethyl)-15-methylhexadecanamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(2-Hydroxyethyl)-15-methylhexadecanamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex molecules and polymers.

    Biology: Studied for its role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-15-methylhexadecanamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may interact with peroxisome proliferator-activated receptors (PPARs) and cannabinoid receptors, influencing lipid metabolism and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    Palmitoylethanolamide: Another fatty acid amide with similar biological activities.

    Oleoylethanolamide: Known for its role in appetite regulation and lipid metabolism.

    Stearoylethanolamide: Studied for its anti-inflammatory properties.

Uniqueness

N-(2-Hydroxyethyl)-15-methylhexadecanamide is unique due to its specific structural features, such as the presence of a methyl group on the hexadecanamide chain. This structural variation can influence its biological activity and interactions with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

193264-52-7

Molecular Formula

C19H39NO2

Molecular Weight

313.5 g/mol

IUPAC Name

N-(2-hydroxyethyl)-15-methylhexadecanamide

InChI

InChI=1S/C19H39NO2/c1-18(2)14-12-10-8-6-4-3-5-7-9-11-13-15-19(22)20-16-17-21/h18,21H,3-17H2,1-2H3,(H,20,22)

InChI Key

AHWBDRIMBBOKAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCC(=O)NCCO

Origin of Product

United States

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